
AB-7-Fubaica
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of AB-7-Fubaica involves several steps, including the formation of the pyrrolo[2,3-b]pyridine core and subsequent functionalizationThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with reaction temperatures carefully controlled to ensure the desired product is obtained .
Industrial production methods for this compound are not well-documented, as it is primarily synthesized for research purposes. the general principles of organic synthesis, including purification and characterization techniques such as chromatography and spectroscopy, are employed to ensure the compound’s purity and identity.
化学反応の分析
AB-7-Fubaica undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound, such as the carbonyl group.
Substitution: The fluorobenzyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
AB-7-Fubaica is widely used in scientific research, particularly in the fields of chemistry, biology, and forensic science. Its applications include:
Analytical Chemistry: Used as a reference standard for the identification and quantification of synthetic cannabinoids in various samples.
Forensic Toxicology: Employed in the detection and analysis of synthetic cannabinoids in biological specimens, aiding in forensic investigations.
Pharmacological Studies: Utilized to study the pharmacokinetics and metabolism of synthetic cannabinoids, providing insights into their biological effects and potential toxicity.
作用機序
The mechanism of action of AB-7-Fubaica involves its interaction with cannabinoid receptors in the body. It binds to the cannabinoid receptor type 1 (CB1) and cannabinoid receptor type 2 (CB2), mimicking the effects of natural cannabinoids. This interaction leads to the modulation of various signaling pathways, resulting in the compound’s psychoactive and physiological effects .
類似化合物との比較
AB-7-Fubaica is structurally similar to other synthetic cannabinoids, such as 5F-AB-PINACA and 5F-AB-P7AICA. These compounds share a common pyrrolo[2,3-b]pyridine core and similar functional groups. this compound is unique due to its specific substitution pattern, which influences its binding affinity and activity at cannabinoid receptors .
Similar compounds include:
5F-AB-PINACA: Another synthetic cannabinoid with a similar core structure but different substituents.
5F-AB-P7AICA: A closely related compound with a similar mechanism of action and applications.
特性
分子式 |
C20H21FN4O2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC名 |
N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-[(4-fluorophenyl)methyl]pyrrolo[2,3-b]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H21FN4O2/c1-12(2)17(18(22)26)24-20(27)16-11-25(19-15(16)4-3-9-23-19)10-13-5-7-14(21)8-6-13/h3-9,11-12,17H,10H2,1-2H3,(H2,22,26)(H,24,27) |
InChIキー |
AIZFETCNFVMZGT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C(=O)N)NC(=O)C1=CN(C2=C1C=CC=N2)CC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-2-[(4-fluorophenyl)methyl]indazole-3-carboxamide](/img/structure/B10779584.png)
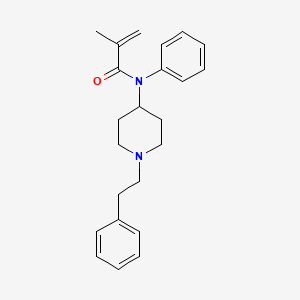
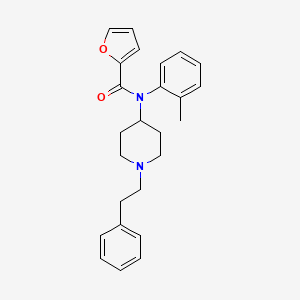

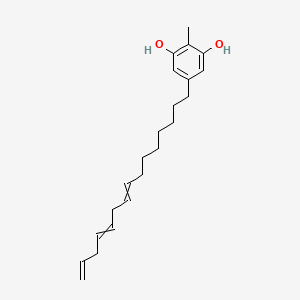
![Tert-Butyl [(1s)-2-Methyl-1-(1,3,4-Oxadiazol-2-Yl)propyl]carbamate](/img/structure/B10779617.png)
![[(4S)-2,2-Dimethyl-1,3-dioxolan-4-YL]methyl hydrogen hex-5-enylphosphonate](/img/structure/B10779625.png)
![(2R)-1-[4-({6-[(2,6-Difluorophenyl)amino]pyrimidin-4-YL}amino)phenoxy]-3-(dimethylamino)propan-2-OL](/img/structure/B10779629.png)

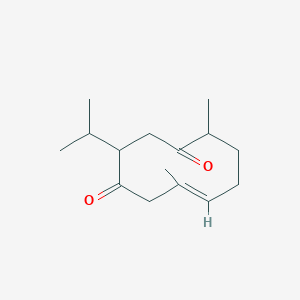
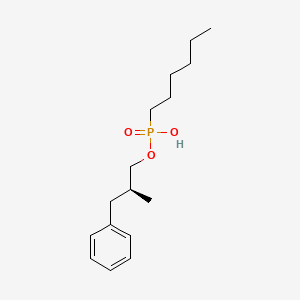
![(2R)-1-{4-[(4-Anilino-5-bromopyrimidin-2-YL)amino]phenoxy}-3-(dimethylamino)propan-2-OL](/img/structure/B10779661.png)
![d-[(n-Hydroxyamino)carbonyl]phenylalanine](/img/structure/B10779667.png)
